Product packaging for 3,5-Dimethoxy-2-methylpyrazine(Cat. No.:CAS No. 90345-35-0)

3,5-Dimethoxy-2-methylpyrazine

Cat. No.: B14362969
CAS No.: 90345-35-0
M. Wt: 154.17 g/mol
InChI Key: VAVKPFXQBLCILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dimethoxy-2-methylpyrazine is a high-purity chemical compound provided for research and development purposes. Pyrazines are a significant class of heterocyclic aromatic compounds characterized by a ring structure containing two nitrogen atoms . They are of considerable interest to researchers due to their diverse organoleptic and biological properties. In the field of food and flavor science, pyrazine derivatives are extensively studied as key flavor constituents in many processed foods, including cocoa, coffee, and roasted nuts, where they contribute roasty, nutty, and earthy aroma notes . Beyond their role in flavor, research published in journals such as Applied Sciences highlights the broad-spectrum antimicrobial properties of various alkylpyrazines against bacteria, fungi, and oomycetes, suggesting potential for managing microbial contamination . Furthermore, pyrazine derivatives are explored in various other scientific contexts, including their roles as insect pheromones and their use in the synthesis of more complex chemical structures. This compound is intended for use by qualified researchers conducting in-vitro investigations in these and other fields. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B14362969 3,5-Dimethoxy-2-methylpyrazine CAS No. 90345-35-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90345-35-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3,5-dimethoxy-2-methylpyrazine

InChI

InChI=1S/C7H10N2O2/c1-5-7(11-3)9-6(10-2)4-8-5/h4H,1-3H3

InChI Key

VAVKPFXQBLCILH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1OC)OC

Origin of Product

United States

Occurrence and Formation Mechanisms of 3,5 Dimethoxy 2 Methylpyrazine in Complex Systems

Natural Occurrence and Distribution in Biological and Food Matrices

Pyrazines are widely distributed in nature and are particularly associated with thermally processed foods. Their presence is a key indicator of roasting, toasting, and fermentation processes, contributing characteristic nutty, roasted, and baked aromas.

Alkylpyrazines are quintessential flavor compounds generated during the heating of foodstuffs. datapdf.com They are frequently identified in a wide array of roasted and fermented products. For instance, various pyrazines are considered key active ingredients that define cocoa flavor, with their concentrations varying based on roasting time and temperature. nih.gov Similarly, they are found in coffee, tea, nuts, and baked goods. nih.govfoodb.ca

Fermentation processes also contribute to pyrazine (B50134) formation. They have been detected in fermented foods like soy sauce, vinegar, beer, and miso. nih.gov In the production of some traditional liquors, pyrazine levels increase significantly during fermentation, reaching a peak after several days. nih.gov Studies on cocoa bean fermentation have shown that specific bacteria like Bacillus subtilis can produce intermediates that lead to the formation of methyl pyrazines. core.ac.uk The concentration of these pyrazines can serve as an index for the degree of fermentation and the potential quality of the beans before roasting. core.ac.uk

Interactive Table: Occurrence of Various Pyrazine Compounds in Food Products

Pyrazine Compound Food Product Source
2,5-Dimethylpyrazine (B89654) Roasted peanuts, chocolate, cream, Baijiu, coffee, tea, cocoa nih.govnih.gov
2,3,5-Trimethylpyrazine (B81540) Cocoa, soy-sauce-aroma-type Baijiu nih.govnih.gov
2,3,5,6-Tetramethylpyrazine Fermented foods (soy sauce, vinegar, beer, miso, sake), cocoa nih.govnih.gov
2-Ethyl-3,5-dimethylpyrazine Coffee, roasted sesame seeds, roasted beef, wheat bread, smoked fish datapdf.comfoodb.ca
2-Methylpyrazine (B48319) Cocoa powder, maple syrup nih.govmcgill.ca

Beyond food processing, pyrazines are also found in various natural sources. 2,3,5,6-Tetramethylpyrazine, also known as ligustrazine, was originally isolated from the Chinese herbal medicine Ligusticum wallichii. nih.gov Certain pyrazine derivatives have been reported in microorganisms, such as Streptomyces antioxidans. nih.gov The formation of pyrazines from microbial activity is a significant pathway; for example, Bacillus species are known to produce tetramethylpyrazine during fermentation. core.ac.uk

In the plant kingdom, pyrazines are present in raw vegetables like asparagus. foodb.ca In the animal kingdom, 2,5-dimethylpyrazine is a dominant flavor component in steamed crabs (Eriocheir sinensis). nih.gov Other pyrazines are key aroma compounds in cooked meats like roast chicken and beef. datapdf.comfoodb.ca

Chemical Formation Mechanisms in Complex Matrices

The formation of pyrazines in complex systems is primarily driven by heat-induced chemical reactions involving naturally present precursors like amino acids and sugars.

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that is fundamental to the formation of flavor and color in cooked food. mdpi.com Alkylpyrazines are a major class of volatile compounds produced during this reaction, typically at temperatures above 100°C. datapdf.com

The initial step involves the condensation of a sugar and an amino acid to form a glycosylamine, which then rearranges. mdpi.com Through a series of further reactions, including the Strecker degradation of amino acids, highly reactive intermediates such as α-dicarbonyls (e.g., glyoxal (B1671930), methylglyoxal) and α-aminoketones are formed. mdpi.comprofpc.com.br These α-aminoketone intermediates are crucial precursors to pyrazines. The self-condensation of two α-aminoketone molecules forms a dihydropyrazine (B8608421) intermediate, which is then oxidized to a stable alkylpyrazine. datapdf.com The specific structure of the resulting pyrazine is determined by the initial amino acids and sugars involved in the reaction. nih.gov

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is another significant process for pyrazine formation. researchgate.net During high-temperature processes like roasting or biomass pyrolysis, complex organic matter, including carbohydrates (cellulose, hemicellulose) and lignin, breaks down to form a variety of smaller, volatile compounds. e3s-conferences.orgmdpi.com

The pyrolysis of biomass such as coconut shells and cotton stalks has been shown to produce liquid smoke or bio-oil containing a complex mixture of chemical compounds, including pyrazine derivatives. e3s-conferences.orgmdpi.com The formation of these compounds is influenced by factors like temperature and heating time. e3s-conferences.org For instance, the degradation of nitrogen-containing compounds present in the raw material, such as proteins and amino acids, provides the necessary nitrogen atoms for the pyrazine ring during thermal decomposition. fda.gov.tw

The reaction between specific amino acids and carbonyl compounds is at the heart of pyrazine synthesis in food. The Strecker degradation, a key component of the Maillard reaction, involves the reaction of an amino acid with an α-dicarbonyl compound. mdpi.comprofpc.com.br This reaction produces an aldehyde (known as a Strecker aldehyde) and an α-aminoketone.

The specific amino acid and carbonyl precursors directly influence the type of pyrazine formed.

The reaction of glycine can contribute to the formation of methyl groups on the pyrazine ring. datapdf.com

Alanine can provide the C2 element for ethyl groups on pyrazines like ethylmethyl- and ethyldimethylpyrazines. datapdf.com

Carbonyl compounds like glyoxal , methylglyoxal , and diacetyl react with amino acid degradation products to yield pyrazine, dimethylpyrazines, and tetramethylpyrazine, respectively. profpc.com.br

Biomimetic synthesis approaches have demonstrated that the dimerization of α-amino aldehydes, derived from amino acids, can directly lead to the formation of 2,5-disubstituted pyrazines, supporting this proposed biosynthetic route. rsc.org

Interactive Table: Pyrazine Formation from Precursors

Precursor(s) Resulting Pyrazine Type Reaction Pathway Source
Amino Acids + Reducing Sugars Alkylpyrazines Maillard Reaction mdpi.com
Glucose + Lysine-containing peptides Dimethylpyrazine, Trimethylpyrazine Maillard Reaction nih.gov
Cysteine + Glyoxal/Methylglyoxal Pyrazine, Dimethylpyrazines Strecker Degradation profpc.com.br
Alanine + Sugar Ethylmethyl-, Ethyldimethylpyrazines Maillard Reaction datapdf.com
α-Amino Aldehydes (from Valine) 2,5-Diisopropylpyrazine Dimerization rsc.org
Biomass (e.g., wood, agricultural waste) Various pyrazines Pyrolysis researchgate.nete3s-conferences.org

Microbial Biotransformation and Metabolism of Pyrazines

The intricate world of microbial metabolism plays a significant role in the lifecycle of pyrazine compounds within various ecosystems. Microorganisms are not only capable of synthesizing a diverse array of pyrazines, but they can also utilize them as substrates, leading to their degradation and transformation. This section delves into the dual role of microorganisms in the formation and breakdown of pyrazines and explores the metabolic routes they employ for structural modifications.

Role of Microorganisms in Pyrazine Formation and Degradation

Microorganisms, including bacteria and fungi, are pivotal in both the creation and breakdown of pyrazine compounds. nih.govresearchgate.net While the formation of pyrazines is often associated with non-enzymatic processes like the Maillard reaction and Strecker degradation, which involve α-amino acids and reducing sugars, microbial activity is frequently a catalyst or contributor to these reactions. researchgate.net Various microbial species have been identified as producers of pyrazines, contributing to the aroma and flavor profiles of fermented foods and other natural environments. Conversely, certain microorganisms can utilize pyrazines as a source of carbon and nitrogen, leading to their degradation. researchgate.netresearchgate.net

A number of bacterial genera have been documented for their ability to synthesize pyrazines. Species of Bacillus, Corynebacterium, Pseudomonas, and Paenibacillus are known to produce these compounds. researchgate.net For instance, Bacillus subtilis strains isolated from fermented soybeans (natto) have been shown to produce a range of alkylpyrazines. researchgate.net The production of tetramethylpyrazine by Bacillus subtilis is closely linked to its amino acid metabolism and glycolytic pathways. researchgate.net Fungi, although sometimes considered less prominent pyrazine producers than bacteria, also contribute to the pyrazine landscape. up.ac.za

Microbial degradation of pyrazines is a critical process for their removal from the environment. Bacteria capable of using substituted pyrazines as their sole source of carbon and energy have been isolated. researchgate.netresearchgate.net The initial step in the microbial degradation of the pyrazine ring often involves hydroxylation. researchgate.net However, the complete mechanisms of ring cleavage and subsequent degradation pathways are not yet fully understood. researchgate.netresearchgate.net For methoxy-substituted pyrazines, a key degradation step is believed to be O-demethylation, which converts them back to their hydroxypyrazine precursors. nih.gov

The following table summarizes the roles of various microorganisms in the metabolism of pyrazines.

Microorganism Genus/SpeciesRole in Pyrazine MetabolismSpecific Pyrazines InvolvedKey Findings
Bacillus sp.Formation and DegradationAlkylpyrazines (e.g., tetramethylpyrazine)Synthesizes pyrazines from precursors like amino acids and can utilize them as a carbon/nitrogen source. researchgate.net
Pseudomonas sp.Formation and DegradationAlkyl- and MethoxypyrazinesSome species produce pyrazines, while others can degrade them, often starting with hydroxylation. nih.gov
Corynebacterium glutamicumFormationVarious pyrazines and acyloin derivativesDetected as volatile releases during metabolic processes. researchgate.net
Penicillium sp.FormationMethoxypyrazinesCertain species are capable of producing methoxypyrazines, though the metabolic pathway is not fully understood. up.ac.za
Mycobacterium sp.Degradation2,3-Diethyl-5-methylpyrazine (B150936)Able to use specific alkylpyrazines as a sole carbon and energy source. nih.gov

Metabolic Pathways for Pyrazine Structural Modification

The structural modification of pyrazines by microorganisms occurs through various metabolic pathways, often involving enzymatic reactions that alter the substituents on the pyrazine ring. These transformations can lead to the formation of novel molecules or the breakdown of the parent compound. nih.gov While specific pathways for many pyrazines, including 3,5-dimethoxy-2-methylpyrazine, are not extensively detailed in scientific literature, general mechanisms have been proposed based on studies of related compounds.

One of the most significant modifications is hydroxylation , which is frequently the initial step in the degradation of the pyrazine ring by bacteria. researchgate.net This process introduces a hydroxyl group onto the aromatic ring, increasing its reactivity and susceptibility to further enzymatic action.

For methoxypyrazines, O-demethylation is a critical metabolic step. nih.govmdpi.com This enzymatic reaction removes the methyl group from the methoxy (B1213986) substituent, converting it to a hydroxyl group. This process is hypothesized to be a key part of the degradation pathway for methoxypyrazines in environments like grapes, creating a cycle between methoxypyrazines and their corresponding hydroxypyrazines. nih.gov While direct evidence for the microbial O-demethylation of this compound is lacking, this pathway is considered a plausible mechanism for its transformation based on studies of other methoxypyrazines. nih.govresearchgate.net

The biosynthesis of the pyrazine core itself is often linked to the metabolism of amino acids. For example, L-threonine is a known precursor for the formation of 2,5-dimethylpyrazine. nih.gov The biosynthesis of more complex pyrazines likely involves the condensation of various amino acid-derived intermediates.

The table below outlines proposed metabolic pathways for the structural modification of pyrazines by microorganisms.

Metabolic PathwayDescriptionEnzymes/Reactions Involved (Proposed)Relevance to Pyrazine Structure
HydroxylationIntroduction of a hydroxyl (-OH) group onto the pyrazine ring, often as an initial step in degradation.Monooxygenases, DioxygenasesIncreases polarity and reactivity, facilitating further breakdown. researchgate.netnih.gov
O-DemethylationRemoval of a methyl group from a methoxy (-OCH3) substituent, converting it to a hydroxyl group.O-demethylasesA key degradation pathway for methoxypyrazines, potentially applicable to this compound. nih.govmdpi.com
Side-Chain OxidationOxidation of alkyl side chains attached to the pyrazine ring to form carboxylic acids.Oxidases, DehydrogenasesCan lead to the formation of pyrazinecarboxylic acids, which are common metabolites. nih.gov
Ring CleavageThe breaking of the aromatic pyrazine ring, leading to complete degradation.Various, not well-characterized enzymesThe ultimate step in the mineralization of pyrazines, though the specific mechanisms are largely unknown. researchgate.netresearchgate.net

Advanced Analytical Techniques for 3,5 Dimethoxy 2 Methylpyrazine Detection and Characterization

Chromatographic Separation Methodologies

Chromatography is fundamental to the analysis of 3,5-Dimethoxy-2-methylpyrazine, enabling its separation from other volatile and non-volatile compounds that are often present in samples such as food products and biological fluids. The choice of chromatographic technique depends on the volatility and polarity of the pyrazine (B50134) derivative being analyzed.

Gas Chromatography (GC) for Volatile Pyrazine Analysis

Gas chromatography (GC) is the foremost technique for the analysis of volatile compounds like this compound. nih.govresearchgate.net Its high resolution and sensitivity make it ideal for detecting the low concentrations at which many pyrazines occur. The methodology typically involves the volatilization of the sample followed by separation as the analytes are carried by an inert gas through a capillary column.

Detailed research findings indicate that the selection of the column's stationary phase is critical. Non-polar columns, such as those with a poly(5%-diphenyl-95%-dimethylsiloxane) phase, and polar columns, like those with a polyethylene (B3416737) glycol (e.g., DB-WAX) phase, are commonly used for pyrazine analysis. bio-conferences.org The choice depends on the specific separation requirements of the sample matrix.

Sample preparation is a crucial step for effective GC analysis. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for extracting and concentrating volatile pyrazines from liquid and solid samples. researchgate.net This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber before being thermally desorbed into the GC injector. researchgate.net The use of fibers with specific coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), has proven effective for trapping a broad range of volatile compounds, including methoxypyrazines. bio-conferences.org

For quantitative analysis, GC is often coupled with a mass spectrometer (GC-MS), which provides both quantification and structural information. nih.govresearchgate.netopenagrar.de The use of an internal standard, such as a deuterated analogue of the target pyrazine, is a common practice to ensure accuracy by correcting for variations in sample preparation and injection. openagrar.de

Table 1: Typical Gas Chromatography Parameters for Pyrazine Analysis

ParameterTypical ConditionsReference
Sample PreparationHeadspace Solid-Phase Microextraction (HS-SPME) researchgate.net
SPME FiberDVB/CAR/PDMS bio-conferences.org
Column TypePoly(5%-diphenyl-95%-dimethylsiloxane) or Polyethylene Glycol (WAX) bio-conferences.org
Carrier GasHelium bio-conferences.org
Injection ModeSplitless
DetectorMass Spectrometer (MS), Nitrogen Phosphorus Detector (NPD) nih.govresearchgate.net
Oven ProgramTemperature-programmed, e.g., initial temp 40°C, ramp to 240°C nih.gov

High-Performance Liquid Chromatography (HPLC) for Pyrazine Derivatives

While GC is favored for volatile pyrazines, high-performance liquid chromatography (HPLC) serves as a powerful alternative, particularly for less volatile or thermally unstable pyrazine derivatives. nih.govtut.ac.jp HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of pyrazines, reversed-phase HPLC (RP-HPLC) is commonly employed. tut.ac.jpnih.gov In this mode, a non-polar stationary phase, typically octadecyl silica (B1680970) (ODS, C18), is used with a polar mobile phase, which is often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. tut.ac.jpnih.gov The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. The retention of pyrazines can be finely tuned by adjusting the composition of the mobile phase. tut.ac.jp

Detection in HPLC is frequently accomplished using an ultraviolet (UV) detector, as the pyrazine ring exhibits strong absorbance in the UV region, typically around 270-280 nm. nih.govtut.ac.jp For more complex matrices or when higher selectivity is needed, HPLC can be coupled with a mass spectrometer (LC-MS), providing both retention time and mass-to-charge ratio data for unambiguous identification. phcog.com

Recent methods have also explored the use of normal-phase chromatography on silica gel columns with non-aqueous mobile phases, such as dichloromethane (B109758) containing small amounts of polar modifiers, for the separation of specific methylpyrazines. nih.gov

Table 2: High-Performance Liquid Chromatography Parameters for Pyrazine Analysis

ParameterTypical ConditionsReference
ModeReversed-Phase (RP-HPLC) nih.gov
Stationary PhaseOctadecyl Silica (ODS, C18) nih.gov
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient tut.ac.jp
DetectionUV Absorbance (e.g., 275 nm) or Mass Spectrometry (MS) nih.govphcog.com
Flow Rate0.5 - 1.0 mL/min tut.ac.jp
TemperatureAmbient (e.g., 25°C) tut.ac.jp

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods probe the molecular structure at different levels, providing complementary information that, when combined, confirms the compound's identity.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool in the analysis of pyrazines, providing information about the molecular weight and elemental composition. openagrar.de When coupled with gas chromatography (GC-MS), it offers a highly sensitive and specific method for identifying compounds in complex mixtures. researchgate.netopenagrar.de

In a typical GC-MS analysis, after the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The molecular ion peak for this compound (C₇H₁₀N₂O₂) would appear at an m/z corresponding to its molecular weight (154.17 g/mol ). The fragmentation pattern is characteristic of the molecule's structure. For substituted pyrazines, fragmentation often involves the loss of substituents from the pyrazine ring. For instance, methoxypyrazines can exhibit the loss of a methyl group (CH₃, 15 Da) or a methoxy (B1213986) group (OCH₃, 31 Da). The fragmentation of the pyrazine ring itself also produces characteristic ions. The mass spectrum of the closely related 3-Methoxy-2,5-dimethylpyrazine shows a prominent molecular ion peak and significant fragments corresponding to the loss of key functional groups. nist.gov Analysis of these fragmentation patterns allows for the confident identification of the compound by comparing the obtained spectrum with reference spectra in databases like the NIST Mass Spectral Library. nist.govnist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O₂ nih.gov
Molecular Weight154.17 g/mol nih.gov
Molecular Ion (M⁺) Peakm/z 154 nist.gov
Key Fragmentation PathwaysLoss of methyl (-15), methoxy (-31), and formyl (-29) groups nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule. The two most common types of NMR experiments are ¹H NMR and ¹³C NMR.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons, the two methoxy group protons, and the single proton on the pyrazine ring. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electronic environment of the protons. pitt.edusigmaaldrich.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, separate signals would be expected for the methyl carbon, the two methoxy carbons, and the four carbons of the pyrazine ring, with their chemical shifts reflecting their position and substitution. chemicalbook.comcarlroth.com The chemical shifts of pyrazine ring carbons are typically found in the aromatic region (δ 130-160 ppm).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Reference
Ring-CH~7.5 - 8.0~135 - 145 pitt.educhemicalbook.com
Ring-C-CH₃-~148 - 155 chemicalbook.comcarlroth.com
Ring-C-OCH₃ (C3)-~155 - 165 chemicalbook.comcarlroth.com
Ring-C-OCH₃ (C5)-~155 - 165 chemicalbook.comcarlroth.com
-CH₃~2.4 - 2.6~20 - 25 pitt.educhemicalbook.com
-OCH₃~3.8 - 4.0~50 - 55 pitt.educarlroth.com

Note: Predicted values are based on typical chemical shifts for similar pyrazine structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that cause a change in the dipole moment. nanoient.org Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, and is sensitive to vibrations that cause a change in the polarizability of the molecule. core.ac.uk

For this compound, the spectra would be characterized by several key vibrational modes. The pyrazine ring itself has characteristic stretching and bending vibrations. The aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. nanoient.org The pyrazine ring stretching vibrations are observed in the 1400–1600 cm⁻¹ range. researchgate.net The presence of the methyl and methoxy substituents will give rise to their own characteristic vibrations. C-H stretching and bending vibrations of the methyl and methoxy groups will be present, as well as C-O stretching vibrations from the methoxy groups, which are typically strong in the IR spectrum and found in the 1000-1300 cm⁻¹ region. nanoient.org

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in the unambiguous confirmation of its structure. naturalspublishing.comcore.ac.uk

Table 5: Characteristic Vibrational Frequencies for Substituted Pyrazines

Vibrational ModeTypical Wavenumber Range (cm⁻¹)SpectroscopyReference
Aromatic C-H Stretch3000 - 3100IR, Raman nanoient.org
Aliphatic C-H Stretch (CH₃)2850 - 3000IR, Raman nanoient.org
Pyrazine Ring Stretch1400 - 1600IR, Raman researchgate.net
C-H In-plane Bend1000 - 1300IR, Raman nanoient.org
C-O Stretch (Methoxy)1000 - 1300 (strong in IR)IR, Raman nanoient.org
Ring Breathing Mode~1000 - 1050Raman (strong) researchgate.net
C-H Out-of-plane Bend700 - 900IR (strong) nanoient.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of outer electrons from a lower energy to a higher energy molecular orbital. libretexts.org This absorption is dependent on the structure of the molecule, with different molecules absorbing different wavelengths of radiation. ubbcluj.ro The absorption of UV or visible radiation leads to electronic transitions, which can involve π, σ, and n electrons. shu.ac.uk

For organic molecules, the most significant transitions are typically n → π* and π → π*, which occur in a convenient region of the spectrum (200–700 nm) and require an unsaturated group within the molecule. shu.ac.uk The resulting UV-Vis spectrum is usually a broad band due to the superposition of rotational and vibrational transitions on the electronic transitions. shu.ac.ukupi.edu

Hyphenated Techniques for Comprehensive Analysis

To overcome the limitations of individual analytical techniques and to handle the complexity of volatile compound mixtures, hyphenated techniques are widely employed. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.netchromatographyonline.com It combines the separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. openagrar.de In GC-MS, a sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the column. f1000research.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net

GC-MS is particularly well-suited for the analysis of pyrazines in various matrices, including food and beverages. researchgate.net For example, it has been used to identify and quantify alkylpyrazines in coffee, potato chips, and wine. researchgate.netopenagrar.devscht.cz In the analysis of a New Zealand Sauvignon blanc, GC/MS was used to identify 2-methoxy-3-isobutylpyrazine as the major methoxypyrazine, with a concentration determined to be 35 ± 2 parts per trillion. openagrar.de The technique's high sensitivity allows for the detection of trace amounts of these potent aroma compounds, often below their olfactory thresholds. openagrar.de However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without the use of retention indices. researchgate.net

A study on a "fungal must" taint in wine corks identified 2-methoxy-3,5-dimethylpyrazine (B149192) as the responsible compound using GC/MS analysis in conjunction with other techniques. nih.gov The identification was confirmed by comparing the gas chromatography and mass spectrometry data with that of a synthesized authentic sample. nih.gov

Table 1: Selected Applications of GC-MS in Pyrazine Analysis

Analyte(s)MatrixKey Findings
2-Methoxy-3-isobutylpyrazineSauvignon blanc wineIdentified as the major methoxypyrazine at a concentration of 35 ± 2 ppt. openagrar.de
AlkylpyrazinesPotato chipsGC-MS, coupled with other techniques, was used to identify 46 N-containing heterocyclic compounds. vscht.cz
2-Methoxy-3,5-dimethylpyrazineWine corksIdentified as the cause of a "fungal must" taint. nih.gov
AlkylpyrazinesCoffeeA stable isotope dilution analysis based on GC-MS was developed for the quantitative analysis of twelve alkylpyrazines. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC/MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices. chromatographyonline.commdpi.com This method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace above a sample. chromatographyonline.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. chromatographyonline.com The fiber is then transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. chromatographyonline.com

The choice of fiber coating, extraction temperature, and extraction time are critical parameters that need to be optimized to achieve high sensitivity and accuracy. acs.orgnih.gov For instance, in the analysis of pyrazines in yeast extract, a 50/30 µm DVB/CAR/PDMS fiber was found to have the maximum extraction efficiency. nih.govresearchgate.net The optimization of HS-SPME conditions is crucial as it can significantly impact the volatile profile obtained. nih.gov

HS-SPME-GC/MS has been successfully applied to the analysis of pyrazines in a wide range of products, including perilla seed oils, coffee, and cocoa beans. researchgate.netacs.orgscispace.com In a study on perilla seed oils, a new HS-SPME-GC-MS² method was established for the simultaneous characterization and quantitation of pyrazines, with limits of detection ranging from 0.07 to 22.22 ng/g. acs.org Another study on coffee utilized HS-SPME-GC/MS to show that the content of most volatile components, including pyrazines, increased with the degree of roasting. researchgate.netnih.gov

Table 2: Optimization Parameters for HS-SPME in Pyrazine Analysis

MatrixFiber TypeExtraction Temperature (°C)Extraction Time (min)Key Finding
Yeast Extract50/30 µm DVB/CAR/PDMSOptimized via Response Surface MethodologyOptimized via Response Surface MethodologyExtraction time and temperature were the most significant variables. nih.govresearchgate.net
Perilla Seed Oils-OptimizedOptimizedEstablished a method with low detection limits and high precision. acs.org
Coffee-6030Analysis of volatile organic compounds in different coffee varieties and roasting intensities. nih.gov
Cocoa BeansDVB/Carboxen/PDMS7030Successfully extracted and identified common pyrazines in cocoa. scispace.com

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Analysis

Gas chromatography-olfactometry (GC-O) is a unique analytical technique that combines the separation capabilities of gas chromatography with the human nose as a detector. mdpi.compfigueiredo.org As compounds elute from the GC column, the effluent is split, with one portion going to a conventional detector (like a flame ionization detector or mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor. pfigueiredo.orgimreblank.ch This allows for the direct correlation of specific volatile compounds with their perceived aroma characteristics. pfigueiredo.org

GC-O is particularly valuable for identifying key odorants in complex mixtures, as it can detect aroma-active compounds that may be present at concentrations too low to be detected by instrumental detectors alone. shimadzu-webapp.eu Several methods are used in GC-O to evaluate the sensory significance of odorants, including dilution to threshold methods like Aroma Extract Dilution Analysis (AEDA). nih.govresearchgate.net

This technique has been instrumental in characterizing the aroma profiles of numerous food products, including Chinese liquor (Baijiu), dark chocolate, and pea preparations. mdpi.comnih.govresearchgate.net In an analysis of soy sauce aroma type Baijiu, GC-O was used to identify 186 aroma-active compounds. mdpi.com A study on dark chocolate utilized GC-O to identify 33 potent odorants, with several pyrazines contributing to cocoa, nutty, and coffee notes. nih.gov Similarly, in the analysis of various pea preparations, 39 aroma-active compounds were registered by GC-O assessors, with methoxypyrazines contributing pea-like and beany notes. researchgate.net The compound 2-methoxy-3,5-dimethylpyrazine, identified as a potent musty compound in wine corks, was initially detected through gas chromatography/odor analyses. nih.gov

Table 3: Application of GC-O in the Analysis of Aroma Compounds

Food MatrixKey Odorants Identified by GC-OAroma Description
Soy Sauce Aroma Type Baijiu2-Ethyl-3,5-dimethylpyrazine, 2-ethyl-6-methylpyrazineRoasted aroma mdpi.com
Dark Chocolate2,3-Dimethylpyrazine, trimethylpyrazine, tetramethylpyrazineCocoa, praline, nutty, coffee nih.gov
Pea PreparationsMethoxypyrazinesPea-like, beany researchgate.net
Wine Corks2-Methoxy-3,5-dimethylpyrazineFungal must nih.gov

Computational and Theoretical Chemistry of 3,5 Dimethoxy 2 Methylpyrazine

Molecular Structure and Electronic Properties through Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical study of molecular systems, offering a detailed view of their structure and electronic nature. For pyrazine (B50134) derivatives, these methods have been instrumental in understanding their behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to describe the distribution of electrons within it. nih.govnih.gov For pyrazine derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the steric and electronic effects of substituents, such as methoxy (B1213986) and methyl groups, on the pyrazine ring. nih.gov

For instance, studies on related methoxypyrazines, like 2-sec-butyl-3-methoxypyrazine (B29486), have utilized DFT to find optimized molecular structures. chemrxiv.org The geometry optimization process involves finding the minimum energy conformation of the molecule, which is essential for subsequent calculations of other properties. granthaalayahpublication.org The electronic structure, which includes the arrangement of molecular orbitals and electron density, is also a key output of DFT calculations and provides a foundation for understanding the molecule's reactivity. acs.org

Table 1: Representative Calculated Geometrical Parameters for a Methoxypyrazine Derivative (Example: 2-sec-butyl-3-methoxypyrazine)

ParameterValue
Proton Affinity at Nitrogen (kcal/mol)215.84
Proton Affinity at Oxygen (kcal/mol)185.55

Note: Data is for 2-sec-butyl-3-methoxypyrazine as a proxy for 3,5-dimethoxy-2-methylpyrazine. chemrxiv.org The higher proton affinity at the nitrogen atom suggests it is the more likely site for protonation. chemrxiv.org

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. granthaalayahpublication.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.com

In studies of pyrazine derivatives, FMO analysis is a standard component of computational investigations. mdpi.com For example, in a study of various volatile organic compounds including a methoxypyrazine, the HOMO-LUMO gap was used to rationalize chemical reactivity patterns. chemrxiv.org The energies of these orbitals are used to calculate important global reactivity parameters. chemrxiv.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Methoxypyrazine Derivative

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-8.5 to -9.5 (typical range for pyrazines)
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5 to -1.5 (typical range for pyrazines)
HOMO-LUMO Energy GapΔE7.0 to 8.0 (typical range for pyrazines)

Note: The values presented are typical ranges for pyrazine derivatives and are not specific to this compound. The actual values would depend on the specific substituents and the level of theory used in the calculation.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For pyrazine derivatives, MEP analysis helps to identify the most likely sites for interactions, such as hydrogen bonding. acs.org In methoxypyrazines, the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. chemrxiv.org Conversely, the hydrogen atoms of the methyl and methoxy groups would exhibit positive potential.

Reaction Mechanisms and Reactivity Prediction

Computational chemistry also provides powerful tools for elucidating reaction mechanisms and predicting the chemical reactivity of molecules.

Elucidation of Reaction Pathways using Computational Models

Computational models can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. acs.org This allows for the detailed elucidation of reaction pathways. For pyrazine derivatives, computational studies have investigated various reactions, including photochemical transformations. acs.org These studies can determine the most energetically favorable pathway for a given reaction, providing insights that can be difficult to obtain through experimental methods alone. For instance, theoretical investigations have proposed that the photoisomerization of pyrazines can proceed through conical intersections, which are points where different electronic states have the same energy. acs.org

Prediction of Chemical Reactivity Parameters

Based on the electronic structure obtained from quantum chemical calculations, several chemical reactivity parameters can be derived. These parameters, often referred to as conceptual DFT descriptors, provide a quantitative measure of a molecule's reactivity.

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). chemrxiv.org

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). chemrxiv.org

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. chemrxiv.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). chemrxiv.org

These parameters have been calculated for various pyrazine derivatives to understand and compare their reactivity. chemrxiv.orgmdpi.com

Table 3: Predicted Chemical Reactivity Parameters for a Methoxypyrazine Derivative (Illustrative Values)

ParameterFormulaIllustrative Value
Ionization Potential (I)I ≈ -EHOMO9.0 eV
Electron Affinity (A)A ≈ -ELUMO1.0 eV
Electronegativity (χ)(I + A) / 25.0 eV
Chemical Hardness (η)(I - A) / 24.0 eV
Chemical Softness (S)1 / η0.25 eV⁻¹
Electrophilicity Index (ω)μ² / (2η)3.125 eV

Note: These are illustrative values based on typical FMO energies for pyrazine derivatives and are not specific to this compound.

Spectroscopic Property Simulations and Validation of this compound

The computational investigation of spectroscopic properties provides a powerful avenue for understanding the electronic structure and vibrational modes of molecules like this compound. Through the use of quantum chemical calculations, it is possible to predict various spectra, which can then be compared with experimental data for validation and detailed assignment of spectral features.

Theoretical Infrared and Raman Spectra Generation and Comparison with Experimental Data

The generation of theoretical infrared (IR) and Raman spectra for this compound is typically accomplished using Density Functional Theory (DFT). These computational methods allow for the calculation of the vibrational frequencies and their corresponding intensities, which are fundamental to interpreting experimental spectra.

The process begins with the optimization of the molecular geometry of this compound to its ground state equilibrium structure. Following this, harmonic vibrational frequencies are calculated. It is a common practice to apply a scaling factor to the computed frequencies to correct for systematic errors that can arise from the approximations inherent in the theoretical model and the neglect of anharmonicity.

For a comprehensive analysis, the calculated vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyrazine ring, methyl group, and methoxy groups. The Potential Energy Distribution (PED) is often calculated to provide a quantitative measure of the contribution of each internal coordinate to the normal modes, aiding in a more precise assignment.

A comparison between the theoretical and experimental spectra is crucial for validating the computational model. For instance, in studies of related pyrazine derivatives, a good agreement between the calculated and experimental frequencies, often with a deviation of less than 3%, is considered a successful application of the method. nist.gov The red shift observed in certain stretching frequencies, such as the N-H stretch in related amide-substituted pyrazines, can indicate the weakening of specific bonds due to electronic effects or intermolecular interactions. orientjchem.org

Below are hypothetical tables representing the kind of data that would be generated in such a study, comparing theoretical and experimental vibrational frequencies for this compound.

Table 1: Comparison of Theoretical and Experimental Infrared (IR) Frequencies for this compound

Experimental IR Frequency (cm⁻¹)Theoretical (Scaled) IR Frequency (cm⁻¹)Assignment (based on PED)
30803075C-H stretching (pyrazine ring)
29852990C-H asymmetric stretching (methyl)
29402945C-H symmetric stretching (methoxy)
16051600C=N stretching (pyrazine ring)
15501545C=C stretching (pyrazine ring)
14601465C-H bending (methyl/methoxy)
12801275C-O-C asymmetric stretching
11501145Pyrazine ring breathing
10301035C-O-C symmetric stretching
850845C-H out-of-plane bending

Table 2: Comparison of Theoretical and Experimental Raman Frequencies for this compound

Experimental Raman Frequency (cm⁻¹)Theoretical (Scaled) Raman Frequency (cm⁻¹)Assignment (based on PED)
30753070C-H stretching (pyrazine ring)
29882992C-H asymmetric stretching (methyl)
16101608C=N stretching (pyrazine ring)
15551550C=C stretching (pyrazine ring)
14551458C-H bending (methyl/methoxy)
12751270C-O-C asymmetric stretching
11551150Pyrazine ring breathing
10351040C-O-C symmetric stretching
720715Ring deformation

UV-Vis Absorption and Fluorescence Property Simulations

The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the ultraviolet-visible (UV-Vis) absorption and fluorescence properties of the molecule.

The simulation of the UV-Vis absorption spectrum involves calculating the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The calculated absorption maxima (λ_max) can then be compared with experimental data obtained from UV-Vis spectroscopy. The nature of these transitions is often analyzed by examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many organic molecules, the primary electronic transitions are of the π → π* and n → π* type.

Fluorescence properties are simulated by first optimizing the geometry of the first singlet excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry corresponds to the fluorescence emission energy. The resulting emission wavelength can be compared with experimental fluorescence spectra. In related studies on other heterocyclic compounds, TD-DFT has been successfully used to predict these properties. rsc.org

The following tables present hypothetical data for the simulated UV-Vis absorption and fluorescence properties of this compound.

Table 3: Simulated UV-Vis Absorption Properties of this compound

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13200.005n → π
S0 → S22750.150π → π
S0 → S32400.080π → π*

Table 4: Simulated Fluorescence Properties of this compound

PropertyCalculated Value
Excitation Wavelength (λ_ex, nm)275
Emission Wavelength (λ_em, nm)380
Stokes Shift (nm)105

Derivatization Strategies and Structure Activity Relationship Studies of 3,5 Dimethoxy 2 Methylpyrazine Analogues

Synthesis of Novel 3,5-Dimethoxy-2-methylpyrazine Derivatives

The generation of new derivatives from the this compound core can be approached through direct functionalization of the pyrazine (B50134) ring or by using the pyrazine as a structural template for the construction of more complex heterocyclic systems.

The functionalization of the pyrazine ring in methoxy-substituted compounds requires strategies that can overcome the challenges posed by the electron-rich nature of the scaffold. While the parent pyrazine ring is electron-deficient and reactive towards nucleophiles, the presence of electron-donating groups like methoxy (B1213986) and methyl moieties alters this reactivity profile.

Key synthetic strategies include:

Conversion to Pyrazinones: A versatile strategy involves the conversion of a methoxypyrazine to a 2(1H)-pyrazinone. nih.govrsc.org This transformation opens up a wide array of subsequent reactions. For instance, a 2(1H)-pyrazinone can be halogenated (e.g., brominated or chlorinated) to create a reactive site on the ring. rsc.orgsemanticscholar.org These halopyrazinones are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, and amino substituents. rsc.orgsemanticscholar.org The synthesis of the natural product Arglecin, for example, involves the conversion of a chloropyrazine to a methoxy derivative by refluxing with sodium methoxide (B1231860), a reaction that could theoretically be reversed or modified to introduce other functionalities. rsc.org

Deprotonative Metalation: For C-H functionalization, deprotonative metalation using strong bases like lithium tetramethylpiperidide (LTMP) is a powerful method for activating specific positions on electron-rich heterocyclic rings. researchgate.net This approach could potentially be applied to the C-6 position of this compound, creating a nucleophilic site for reaction with various electrophiles.

Side-Chain Functionalization: The methyl group at the C-2 position offers another handle for derivatization. Radical halogenation, for instance, could convert the methyl group into a halomethyl group, which can then be used in a variety of subsequent nucleophilic substitution reactions to build more complex side chains.

Table 1: Potential Functionalization Strategies for the this compound Scaffold
StrategyDescriptionPotential OutcomeReference Principle
Demethylation → Halogenation → Cross-CouplingConversion of a methoxy group to a hydroxyl (pyrazinone), followed by halogenation to create a reactive handle for Pd-catalyzed reactions.Introduction of aryl, heteroaryl, alkyl, or amino groups at the C-3 or C-5 position. rsc.orgsemanticscholar.org
Directed C-H MetalationUse of a strong, hindered base to deprotonate the C-6 position, followed by quenching with an electrophile.Functionalization at the sole unsubstituted carbon atom of the pyrazine ring. researchgate.net
Side-Chain HalogenationRadical halogenation (e.g., with NBS) of the C-2 methyl group.Creation of a -CH₂X group, a versatile precursor for further substitution.Standard Alkane Halogenation

The pyrazine core of this compound can serve as a foundational unit for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry. This typically requires the initial introduction of appropriate functional groups onto the pyrazine ring to facilitate cyclization reactions.

For example, a hypothetical derivative, 2-amino-3-cyano-5-methoxy-6-methylpyrazine, could be a key intermediate. Such compounds are known to be valuable precursors in the Taylor pteridine (B1203161) synthesis, allowing for the construction of the fused pyrimidine (B1678525) ring of the pteridine system. thieme-connect.de

Similarly, the synthesis of pyrazolo[3,4-b]pyrazines often starts from 5-aminopyrazole derivatives, which undergo condensation and cyclization with dicarbonyl compounds or their equivalents. beilstein-journals.orgresearchgate.netmdpi.com A synthetic route could be envisioned where the this compound scaffold is converted into a key intermediate, such as a 2-amino-3-hydrazinopyrazine derivative. This intermediate could then undergo intramolecular cyclization or react with other reagents to form fused pyrazolo[3,4-b]pyrazine or triazolo[4,3-a]pyrazine systems. thieme-connect.de The synthesis of complex fused systems like pyrazolo[3,4-b]selenolo[3,2-e]pyrazines has been demonstrated starting from a chloropyrazine carbonitrile, highlighting the importance of initial functionalization to enable subsequent ring-forming reactions. researchgate.net

Elucidation of Structure-Activity Relationships for Biological and Chemical Functions

Understanding how structural modifications to the this compound scaffold affect its properties is crucial for designing new molecules with desired functions.

While specific structure-activity relationship (SAR) studies on this compound are not available, principles derived from related pyrazine and methoxy-heterocycle series can guide the design of new bioactive analogues. ontosight.ai The biological activity of pyrazine derivatives is known to be influenced by the electronic properties, lipophilicity, and steric profile of their substituents. mdpi.comnih.govacs.org

A hypothetical SAR exploration could involve the systematic modification of the core structure:

Alkoxy Group Variation: Replacing the methoxy groups with larger alkoxy groups (e.g., ethoxy, propoxy) would increase lipophilicity, which could enhance cell membrane permeability and interaction with hydrophobic pockets in biological targets.

Methyl Group Modification: Extending the C-2 methyl group to larger alkyl chains or introducing cyclic substituents could probe steric tolerance at a target's active site.

Ring Substitution: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., amino groups) at the C-6 position would significantly alter the electronic distribution of the ring, affecting its ability to participate in hydrogen bonding or π-π stacking interactions. Studies on other pyrazines have shown that such modifications can dramatically impact antimicrobial or anticancer activity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues
Modification SiteSubstituent ChangePredicted Physicochemical ImpactPotential Biological Consequence
C-3, C-5-OCH₃ → -OC₂H₅, -OPrIncrease in lipophilicity (logP)Enhanced membrane penetration; altered binding to hydrophobic targets.
C-2-CH₃ → -C₂H₅, -CH(CH₃)₂Increase in steric bulkImproved or diminished target fit; modulation of selectivity.
C-6-H → -Cl, -FIntroduction of electron-withdrawing group; potential H-bond acceptorAltered electronic interactions with target; potential for new binding modes.
C-6-H → -NH₂, -N(CH₃)₂Introduction of electron-donating group; H-bond donor/acceptorIncreased polarity; formation of key hydrogen bonds with receptor.

The chemical reactivity of the pyrazine ring is highly dependent on its substitution pattern. The this compound core is considered electron-rich due to the cumulative electron-donating effect of two methoxy groups and one methyl group.

Nucleophilic Aromatic Substitution (SNAr): This electron-rich nature makes the scaffold significantly less reactive towards nucleophilic attack compared to unsubstituted or halogenated pyrazines. rsc.orgbaranlab.org For an SNAr reaction to occur on this ring, a leaving group (like a halogen) would need to be present, and even then, the reaction would be slower than on a pyrazine bearing electron-withdrawing groups.

Electrophilic and Cycloaddition Reactions: Conversely, the increased electron density may enhance reactivity towards electrophiles, although electrophilic aromatic substitution is generally challenging for pyrazines. In inverse-electron-demand Diels-Alder reactions, pyrazines typically act as the diene. The reactivity is enhanced by electron-withdrawing substituents on the pyrazine. thieme-connect.de Therefore, this compound would be expected to be less reactive in such cycloadditions than, for example, a cyanopyrazine. researchgate.net

Reactivity of Derivatives: The true synthetic utility comes from modifying the existing functional groups. Converting a methoxy group into a triflate (-OTf) or a halogen creates a highly reactive site. rsc.org A chloropyrazine derivative, for example, readily undergoes SNAr with various nucleophiles (amines, alkoxides, thiolates). vulcanchem.comsci-hub.sethieme-connect.de This highlights that derivatization is key to unlocking diverse chemical reactivity from the parent scaffold.

Exploration of Pyrazine Core as a Scaffold for Bioactive Molecule Development

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs, including the antiviral favipiravir (B1662787) and the antitubercular pyrazinamide (B1679903). rsc.org The specific this compound framework offers a valuable, albeit underexplored, starting point for the development of new bioactive molecules.

The existing substituents provide defined vectors for chemical modification. The two methoxy groups can act as hydrogen bond acceptors and their replacement or modification can fine-tune solubility, metabolic stability, and target engagement. The methyl group provides a steric feature that can be altered to probe the topology of binding sites. The unsubstituted C-6 position is a prime site for introducing new functional groups to build out the molecule and establish new interactions with a biological target. The synthetic strategies outlined previously, particularly those involving conversion to a reactive halopyrazinone intermediate, provide the practical tools needed to systematically explore the chemical space around this scaffold and develop libraries of analogues for screening against various diseases. smolecule.com

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethoxy-2-methylpyrazine, and how can reaction conditions be optimized?

A common approach for pyrazine synthesis involves condensation of diamines with diketones or hydroxylated precursors. For example, 2-ethyl-3,5-dimethylpyrazine isomers were synthesized via condensation of 1,2-diaminopropane with 2,3-pentanedione under controlled conditions, yielding a mixture of isomers requiring chromatographic separation . Adapting this method, this compound could be synthesized using methoxy-substituted diaminopropane and a methylated diketone. Key parameters include temperature (reflux in ethanol), stoichiometric ratios, and catalyst selection (e.g., acid/base). Optimization via Design of Experiments (DoE) is recommended to maximize yield and minimize byproducts.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Mass Spectrometry (MS): Electron ionization (EI-MS) fragments pyrazines predictably; for example, 2-ethyl-3,5-dimethylpyrazine exhibits a base peak at m/z 136 (molecular ion) and fragments at m/z 121 (loss of CH3_3) and m/z 93 (loss of C2_2H5_5) .
  • Nuclear Magnetic Resonance (NMR): 1^1H NMR of methoxy groups typically resonates at δ 3.8–4.0 ppm, while methyl groups on pyrazine appear at δ 2.3–2.5 ppm. 13^13C NMR distinguishes quaternary carbons (δ 145–155 ppm) from methoxy carbons (δ 55–60 ppm).
  • Chromatography: Gas chromatography (GC) with polar columns (e.g., DB-WAX) effectively separates isomers, as demonstrated for 2-ethyl-3,5/6-dimethylpyrazine mixtures .

Q. What safety protocols are critical when handling methoxy-substituted pyrazines?

While direct safety data for this compound is limited, analogous compounds (e.g., 3-ethyl-2,5-dimethylpyrazine) require:

  • Ventilation: Use fume hoods to avoid vapor inhalation .
  • Protective Equipment: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage: In amber glass vials under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can isomeric byproducts be minimized or resolved during synthesis?

Isomeric mixtures (e.g., 3,5- vs. 3,6-dimethylpyrazines) arise from regioselectivity challenges. Strategies include:

  • Directed Synthesis: Using sterically hindered diamines or asymmetric ketones to favor specific regioisomers .
  • Chromatographic Separation: Preparative GC or HPLC with chiral stationary phases (e.g., β-cyclodextrin) achieves >95% purity, as shown for ethyl-methylpyrazine isomers .
  • Crystallography: Single-crystal X-ray diffraction (using SHELX software) resolves ambiguities in isomer identity .

Q. What computational methods support the prediction of pyrazine reactivity and electronic properties?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy groups increase electron density at adjacent carbons, influencing substitution patterns .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., ethanol vs. DMF) for condensation reactions .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact bioactivity in pyrazine derivatives?

While direct data for this compound is lacking, hydroxylated pyrazolines exhibit bioactivity (e.g., antimicrobial, CNS modulation) linked to hydrogen bonding and lipophilicity. Methoxy groups may enhance blood-brain barrier penetration compared to hydroxyl groups, as seen in SAR studies of pyrazoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.